molecular formula C15H18ClFN2O B2782405 2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide CAS No. 2223102-92-7

2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide

Cat. No.: B2782405
CAS No.: 2223102-92-7
M. Wt: 296.77
InChI Key: DRENOVVASAYEIX-CMPLNLGQSA-N
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Description

2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group, a cyclohexylcyclopropyl moiety, and a fluoropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl moiety: This can be achieved through a cyclopropanation reaction using a suitable alkene and a diazo compound in the presence of a catalyst.

    Introduction of the cyclohexyl group: The cyclohexyl group can be introduced via a Grignard reaction or a similar organometallic reaction.

    Synthesis of the fluoropyridine ring: The fluoropyridine ring can be synthesized through a halogenation reaction, where a pyridine derivative is treated with a fluorinating agent.

    Coupling of the intermediates: The final step involves coupling the cyclopropyl and fluoropyridine intermediates using a suitable coupling reagent, such as a carbodiimide, to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide
  • 2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxylic acid
  • 2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O/c16-14-13(11(17)6-7-18-14)15(20)19-12-8-10(12)9-4-2-1-3-5-9/h6-7,9-10,12H,1-5,8H2,(H,19,20)/t10-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRENOVVASAYEIX-CMPLNLGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC2NC(=O)C3=C(C=CN=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H]2NC(=O)C3=C(C=CN=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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